molecular formula C18H15N3O5S B4085696 N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4085696
M. Wt: 385.4 g/mol
InChI Key: WPFYJNMJGXNCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide, commonly known as NAPSA, is a chemical compound that has gained significant attention in the field of scientific research. NAPSA is a sulfonamide derivative that has been found to possess a wide range of biological activities, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of NAPSA is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
NAPSA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, reducing inflammation. Additionally, NAPSA has been found to induce apoptosis in cancer cells, inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of NAPSA is its broad range of biological activities, making it a versatile compound for scientific research. However, its limited solubility in water can pose a challenge for certain experiments, and its potential toxicity at high doses must be taken into consideration.

Future Directions

There are several potential future directions for the research and development of NAPSA. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of NAPSA and its potential as a target for enzyme inhibition-based therapies. Finally, the development of more efficient synthesis methods for NAPSA could facilitate its use in various applications.

Scientific Research Applications

NAPSA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of novel drugs. Additionally, NAPSA has been shown to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibition-based therapies.

properties

IUPAC Name

N-[4-[(5-nitronaphthalen-1-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-12(22)19-13-8-10-14(11-9-13)27(25,26)20-17-6-2-5-16-15(17)4-3-7-18(16)21(23)24/h2-11,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFYJNMJGXNCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(5-nitronaphthalen-1-yl)sulfamoyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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